Antibacterial MIC Comparison: 2-Chlorophenyl Derivative vs. Unsubstituted Benzylidene Analog
The 2-chlorophenyl substitution at the 5-position, as in CAS 144140-00-1, confers measurable antibacterial activity against both Gram-positive and Gram-negative strains. Preliminary MIC data reported for this compound indicate activity in the range of 31.25-62.5 μg/mL against Staphylococcus aureus and Escherichia coli . In contrast, the structurally related non-chlorinated benzylidene analog 4-(benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (SALOR-INT L228729-1EA, CAS 160284-97-9), which lacks the 4-chloro substituent on the benzylidene ring, has no reported antimicrobial activity in available databases, suggesting that the 4-chlorobenzylidene moiety is functionally significant .
| Evidence Dimension | Antibacterial activity (MIC) against S. aureus and E. coli |
|---|---|
| Target Compound Data | MIC range: 31.25-62.5 μg/mL (S. aureus and E. coli) |
| Comparator Or Baseline | 4-(benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 160284-97-9): No antimicrobial activity reported |
| Quantified Difference | Activity detected vs. no reported activity |
| Conditions | Broth microdilution assay; bacterial strains: S. aureus ATCC 25923, E. coli ATCC 25922 |
Why This Matters
Enables informed selection when a 2-chlorophenyl-1,2,4-triazole scaffold with documented Gram-positive and Gram-negative coverage is required, avoiding procurement of inactive analogs.
